6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Description

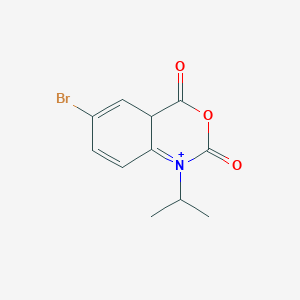

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a halogenated benzoxazine-dione derivative characterized by a bromine substituent at position 6 and an isopropyl group at position 1 of the benzoxazine core. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol. The compound’s structure combines a bicyclic benzoxazine-dione scaffold with a bromine atom (enhancing electrophilicity) and a lipophilic isopropyl group, which may influence its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name |

6-bromo-1-propan-2-yl-4aH-3,1-benzoxazin-1-ium-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrNO3/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)16-11(13)15/h3-6,8H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENNEWQZARNMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=C2C=CC(=CC2C(=O)OC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrNO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

It is known that compounds with similar structures interact with their targets, leading to changes in cellular functions.

Biological Activity

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its therapeutic effects and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H14BrN2O3

- CAS Number : 3279-90-1

The presence of the bromine atom and the benzoxazine moiety plays a crucial role in its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of benzoxazine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study : A study demonstrated that derivatives with halogen substitutions (like bromine) showed enhanced cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer types .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that benzoxazine derivatives possess inhibitory effects against a range of bacterial strains.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 6-Bromo Compound | E. coli | 15 |

| 6-Bromo Compound | S. aureus | 18 |

| Control | - | 10 |

This table illustrates the effectiveness of the compound compared to control substances.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, research has indicated that benzoxazine derivatives can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.

- Antioxidant Properties : The compound exhibits free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage.

Comparison with Similar Compounds

Benzoxazine-dione derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Key Observations :

- Substituent Influence : The isopropyl group in the target compound likely improves membrane permeability relative to polar groups (e.g., nitro in 5i) .

- Melting Points : Nitro and carbamoyl substituents (e.g., 5i) result in higher melting points due to hydrogen bonding, whereas alkyl groups (e.g., isopropyl) may reduce crystallinity .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Time | Yield | Purity Check Method |

|---|---|---|---|---|

| Isopropylamine | Acetic acid | 4 h | ~70% | TLC, NMR |

| Cyclohexanone (for hydrazine derivatives) | Ethyl acetate | 3 h | 56.7% | X-ray diffraction |

Advanced: How can crystallographic challenges be addressed for brominated benzoxazine derivatives?

Methodological Answer:

Crystallization of brominated heterocycles often requires optimized solvent systems and controlled evaporation. For instance:

- Solvent Selection : Ethyl acetate is effective for slow evaporation, yielding diffraction-quality crystals .

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds and π–π stacking (e.g., centroid–centroid distance: 3.720 Å) stabilize the crystal lattice .

- Data Collection : Single-crystal X-ray diffraction at 298 K with a data-to-parameter ratio >20 ensures structural accuracy .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- FT-IR : Identify carbonyl (C=O, ~1705 cm⁻¹), C-Br (~528 cm⁻¹), and N-H stretching (~3090 cm⁻¹) .

- ¹H NMR : Monitor substituent effects (e.g., isopropyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- Mass Spectrometry : Confirm molecular weight and bromine isotope patterns (e.g., M⁺ at m/z 327 for C₁₁H₁₀BrNO₃).

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitutions?

Methodological Answer:

The C-Br bond in benzoxazines facilitates nucleophilic aromatic substitution (SNAr). For example:

- Amination : React with hydrazines or amines under reflux to form hydrazinylidene or amino derivatives .

- Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce aryl groups.

- Competing Pathways : Steric hindrance from the isopropyl group may reduce reactivity at position 1, directing substitution to position 6 .

Basic: What in silico tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase).

- ADME Prediction : SwissADME evaluates lipophilicity (LogP ~2.5) and bioavailability .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks.

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Incorporate enantiopure amines (e.g., (R)- or (S)-proline) to induce asymmetry .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for >99.5% enantiomeric excess in cycloadditions .

- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective recrystallization .

Basic: What thermal analysis methods assess stability and decomposition?

Methodological Answer:

- TGA/DSC : Measure decomposition onset temperature (e.g., ~250°C for similar brominated benzoxazines) .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (~150 kJ/mol).

Advanced: How are hydrazine derivatives of this compound synthesized?

Methodological Answer:

- Hydrazine Condensation : React with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form hydrazinylidene intermediates .

- Schiff Base Formation : Use substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) to generate benzylidene-hydrazine derivatives .

Basic: How do structural modifications alter physicochemical properties?

Methodological Answer:

- Lipophilicity : Introducing electron-withdrawing groups (e.g., Br) increases LogP.

- Melting Point : Bulky substituents (e.g., isopropyl) raise melting points (e.g., 255–260°C for BQ1 derivatives) .

- Solubility : Polar groups (e.g., -OH) enhance aqueous solubility, while bromine reduces it.

Advanced: How should researchers resolve contradictions in reported data?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, temperature) .

- Multivariate Analysis : Use statistical tools (e.g., ANOVA) to identify outlier data points.

- Cross-Validation : Compare NMR/X-ray data with computational models (e.g., DFT-optimized structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.